Heptanenitrile, 2-propyl-
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Overview
Description
Heptanenitrile, 2-propyl-, also known as 2-propylheptanenitrile, is an organic compound with the chemical formula C10H19N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a heptane chain. This compound is a colorless liquid and is used primarily as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanenitrile, 2-propyl-, can be synthesized through several methods:
From Alkyl Halides: The halogenoalkane (e.g., 2-bromopropane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of heptanenitrile, 2-propyl-, typically involves the reaction of 2-bromopropane with sodium cyanide in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Heptanenitrile, 2-propyl-, undergoes various chemical reactions:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of carboxylic acids.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include LiAlH4, DIBAL-H, SOCl2, P2O5, POCl3, and hydrogen cyanide. Major products formed include primary amines, carboxylic acids, and substituted nitriles .
Scientific Research Applications
Heptanenitrile, 2-propyl-, has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Fragrance Industry: It is used in the formulation of fragrances due to its unique chemical properties.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of heptanenitrile, 2-propyl-, involves its reactivity as a nitrile. The cyano group is highly polar, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, such as reduction and hydrolysis .
Comparison with Similar Compounds
Heptanenitrile, 2-propyl-, can be compared with other nitriles such as:
Hexanenitrile: Similar in structure but with a shorter carbon chain.
Octanenitrile: Similar in structure but with a longer carbon chain.
Butanenitrile: A simpler nitrile with a shorter carbon chain.
The uniqueness of heptanenitrile, 2-propyl-, lies in its specific carbon chain length and the presence of the propyl group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
208041-98-9 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-propylheptanenitrile |
InChI |
InChI=1S/C10H19N/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-8H2,1-2H3 |
InChI Key |
NJABNUVNVZSEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)C#N |
Origin of Product |
United States |
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